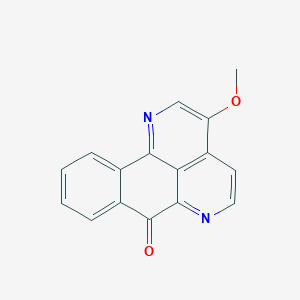

3-Methoxysampangine

Description

Structure

3D Structure

Properties

CAS No. |

128129-42-0 |

|---|---|

Molecular Formula |

C16H10N2O2 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

14-methoxy-10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C16H10N2O2/c1-20-12-8-18-14-9-4-2-3-5-10(9)16(19)15-13(14)11(12)6-7-17-15/h2-8H,1H3 |

InChI Key |

FBVVMYZYZXYLIA-UHFFFAOYSA-N |

SMILES |

COC1=CN=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24 |

Canonical SMILES |

COC1=CN=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24 |

Other CAS No. |

128129-42-0 |

Synonyms |

3-Methoxysampangine |

Origin of Product |

United States |

Isolation and Botanical Origins of 3 Methoxysampangine

Identification of Natural Sources of 3-Methoxysampangine

Cleistopholis patens, a tree belonging to the Annonaceae family and found in West Africa, is a primary botanical source of this compound. asm.orgnih.gov The compound was first identified from an ethanolic extract of the root bark of this plant. asm.orgnih.gov C. patens is utilized in traditional medicine, and scientific investigations into its chemical constituents have revealed a variety of bioactive compounds, including several alkaloids. scialert.netnih.gov

In Cleistopholis patens, this compound is found alongside other known alkaloids. Specifically, it co-occurs with eupolauridine (B1222634), liriodenine (B31502), and eupolauridine N-oxide. asm.org The isolation of liriodenine from the root bark of C. patens was reported for the first time during the study that also identified this compound. asm.org The presence of this specific alkaloidal profile highlights the chemotaxonomic characteristics of the plant.

Another significant natural source of this compound is Duguetia hadrantha, a large tree from the Annonaceae family found in Peru. acs.org Phytochemical analysis of the stem bark of this species led to the isolation of this compound as part of a broader investigation into its bioactive components. nih.govresearchgate.net This finding expanded the known botanical distribution of the compound and was the first report of a copyrine alkaloid being isolated from a Duguetia species. nih.gov

Within Duguetia hadrantha, this compound is part of a complex mixture of alkaloids. It co-occurs with the related copyrine alkaloid sampangine (B1681430). nih.govresearchgate.net Additionally, other alkaloids, including the new 4,5-dioxo-1-azaaporphinoids hadranthine A and hadranthine B, as well as imbiline-1, have been isolated from the same plant material. acs.orgnih.govresearchgate.net The co-occurrence of sampangine and this compound was a notable discovery from this species. nih.gov

Bioassay-Guided Isolation Methodologies for this compound

The isolation of this compound from its natural sources has been largely accomplished through bioassay-guided fractionation. asm.orgacs.org This technique involves a systematic process of separating plant extracts into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until pure, active compounds are isolated. nih.govmdpi.commdpi.com

In the case of Cleistopholis patens, an active ethanolic extract from the root bark was fractionated based on its antifungal activity to yield this compound. asm.orgnih.gov Similarly, for Duguetia hadrantha, an ethanolic extract of the stem bark showed antimalarial and antifungal properties. acs.org This active extract was re-extracted with solvents of increasing polarity, and the active dichloromethane (B109758) fraction was subjected to column chromatography and centrifugal preparative thin-layer chromatography to isolate this compound and other active alkaloids. acs.org

The process typically involves the following steps:

Extraction of the plant material (e.g., root or stem bark) with a solvent such as ethanol.

Bioassay of the crude extract to confirm activity (e.g., antifungal or antimalarial).

Solvent-solvent partitioning of the active extract to create fractions with different polarities.

Repeated chromatographic separation of the most active fractions using techniques like column chromatography.

Final purification of the isolated compounds, often involving methods like preparative thin-layer chromatography.

Quantitative Aspects of Natural Product Isolation (e.g., Yield Considerations)

The isolation of this compound from natural sources is characterized by low yields, which is common for many secondary metabolites. In the initial isolation from Cleistopholis patens, the yield of this compound was approximately 0.000156% from the dried root bark. asm.org This highlights the trace amounts of the compound present in the plant material.

The table below summarizes the yield of this compound and its co-occurring alkaloids from C. patens.

| Compound | Yield (%) from Dried Root Bark |

| Eupolauridine | 0.00195% |

| This compound | 0.000156% |

| Eupolauridine N-oxide | 0.000468% |

| Liriodenine | 0.00088% |

| Data sourced from Liu et al., 1990. asm.org |

While specific yield percentages for the isolation from Duguetia hadrantha are not detailed in the available literature, the nature of bioassay-guided fractionation of complex plant extracts suggests that the yields are generally low.

Chemical Synthesis and Analog Generation of 3 Methoxysampangine

Challenges and Progress in the Total Synthesis of 3-Methoxysampangine

The total synthesis of this compound, a novel antifungal copyrine alkaloid first isolated from Cleistopholis patens, has presented notable challenges to synthetic chemists. mdpi.com Early attempts to synthesize this compound were met with limited success. For instance, one of the initial reported total syntheses of this compound resulted in a modest yield of only 0.17%. researchgate.net

A significant hurdle in the synthesis is the regioselective introduction of the methoxy (B1213986) group at the C-3 position of the sampangine (B1681430) scaffold. clockss.org Attempts to achieve this through nucleophilic substitution of a bromine atom at the 3-position with a methoxyl ion proved unsuccessful. Instead of the desired this compound, these reactions yielded a mixture of other compounds. clockss.org This highlights the complex reactivity of the sampangine ring system and the need for more refined synthetic strategies to achieve the target molecule. clockss.org

Despite these challenges, progress has been made. The synthesis of A-ring 3-substituted sampangines has been achieved from corresponding functionalized cleistopholines. ebi.ac.uk This approach offers a more controlled pathway to introduce substituents on the A-ring, paving the way for more efficient total syntheses of this compound and its analogs. Further research continues to explore more efficient and higher-yielding synthetic routes to make this promising natural product more accessible for biological evaluation. clockss.org

Synthetic Strategies for Sampangine Derivatives and Analogues

The promising biological activities of sampangine and its derivatives have spurred the development of various synthetic strategies to generate a diverse library of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov These strategies often involve the modification of the core pyridoacridine scaffold to explore the impact of different substituents on biological activity. nih.gov

One common approach involves the synthesis of A- and B-ring-substituted sampangines. ebi.ac.uk For instance, the synthesis of A-ring 3-substituted sampangines can be accomplished starting from functionalized cleistopholines. ebi.ac.uk Another strategy focuses on the D-ring, where methoxy and methyl derivatives have been synthesized. clockss.org This is typically achieved by constructing the sampangine ring system from the corresponding bromoquinones. clockss.org

A notable one-pot synthesis of sampangine derivatives has been developed, starting from cleistopholine and proceeding through a 4-(2-dimethylaminovinyl)benzo[g]quinoline-5,10-dione intermediate without the need for isolation. ugent.be This efficient method has been instrumental in producing derivatives with potent biological activities. ugent.be Furthermore, hetero-analogues of sampangine have been prepared to investigate the importance of the (aza)quinoid partial structures for their antimicrobial properties. ebi.ac.uk Some of these analogues, containing amino or sulfone groups, have demonstrated significant antimicrobial activity, indicating that the core quinoid structure is not an absolute requirement. ebi.ac.uk

The generation of these diverse analogues has been crucial in identifying compounds with improved therapeutic potential, such as enhanced antifungal or antimycobacterial activity. nih.govnih.gov

Chemical Modifications for Structural Elaboration (e.g., Halogenation of Related Scaffolds)

Chemical modifications, particularly halogenation, have proven to be a valuable tool for the structural elaboration of the sampangine scaffold, providing a pathway to new derivatives with potentially enhanced biological activities. ebi.ac.uk

Electrophilic halogenation has been successfully employed to introduce substituents onto the B-ring of the sampangine molecule, specifically at position 4. ebi.ac.uk Bromination of sampangine, for example, can yield 4-bromosampangine. clockss.org This bromo-derivative serves as a key intermediate for further functionalization. For instance, the bromine atom at the 4-position can be displaced by various nucleophiles to introduce a range of substituents. clockss.org

The reactivity of the sampangine core to halogenation is not always straightforward. Studies on the bromination of sampangine have shown that the reaction can lead to a mixture of products, including 4-bromosampangine and 3-bromosampangine, depending on the reaction conditions. clockss.org The separation of these isomers can be achieved using column chromatography. clockss.org

Furthermore, halogenated quinone precursors are utilized in the synthesis of sampangine analogues. For example, 2-bromo-5-hydroxynaphthoquinone can react with crotonaldehyde (B89634) N,N-dimethylhydrazone as part of a strategy to construct the sampangine ring system. clockss.org This demonstrates how halogenation of building blocks is integral to the synthesis of modified sampangine scaffolds. The introduction of halogens not only allows for further chemical transformations but can also directly influence the biological profile of the resulting analogues.

Development of Novel this compound-Related Chemical Scaffolds

The development of novel chemical scaffolds related to this compound is a key area of research aimed at discovering new therapeutic agents with improved properties. nih.govresearchgate.net This often involves significant structural modifications to the original sampangine framework through techniques like scaffold hopping and structural simplification. nih.govresearchgate.net

One successful approach has been the design and synthesis of D-ring scaffold hopping derivatives of sampangine. nih.gov This strategy led to the discovery of a thiophene (B33073) derivative with broad-spectrum antifungal activity and improved water solubility compared to the parent compound. nih.gov Another innovative strategy involves the structural simplification of the sampangine scaffold. researchgate.net This has resulted in the discovery of two novel and simplified scaffolds that retain excellent antifungal activity. researchgate.net These simplified structures are often easier to synthesize, which is a significant advantage for further development. nih.gov

Researchers have also explored the creation of tricyclic isoxazole (B147169) derivatives through structural simplification and scaffold hopping of sampangine. ebi.ac.uk One such derivative demonstrated potent activity against Cryptococcus neoformans. ebi.ac.uk The development of these novel scaffolds is not limited to antifungal applications. Simplified sampangine derivatives have also been investigated as inhibitors of acetylcholinesterase and β-amyloid aggregation, relevant to Alzheimer's disease. nih.gov

These examples highlight a dynamic field of medicinal chemistry where the core structure of a natural product like this compound serves as an inspiration for the creation of entirely new chemical entities with diverse and potent biological activities. biosolveit.demdpi.com

Structural Elucidation Methodologies for 3 Methoxysampangine and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Methoxysampangine, both one-dimensional and two-dimensional NMR techniques were pivotal in establishing its structure as a new copyrine alkaloid nih.govnih.gov.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental data for structural analysis.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum recorded at 300 MHz showed a total of seven aromatic protons nih.gov. Key signals included four protons exhibiting a pattern characteristic of a 1,2-disubstituted benzene ring (an ABMX system) and two doublets coupled to each other, indicative of protons on a pyridine (B92270) ring nih.gov. Additionally, a distinct singlet for a single aromatic proton and a three-proton singlet corresponding to a methoxy (B1213986) group were observed nih.gov.

The ¹³C NMR spectrum complements the proton data by identifying the number of chemically non-equivalent carbon atoms. The spectrum for this compound displayed 16 distinct signals, which were resolved into one methyl, seven methines (CH), and eight quaternary carbons using techniques like the Attached Proton Test (APT) or DEPT nih.gov. The presence of a carbonyl carbon was indicated by a signal far downfield at δ 182.0 nih.gov.

Interactive Table 1: ¹H and ¹³C NMR Spectral Data for this compound nih.gov

| Position | ¹H Chemical Shift (δ ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (δ ppm) | Carbon Type |

| 2 | 8.36 | s | 107.0 | CH |

| 3 | - | - | 159.2 | C |

| 4 | 9.13 | d (5.4) | 148.9 | CH |

| 5 | 8.21 | d (5.4) | 122.0 | CH |

| 6a | - | - | 129.2 | C |

| 7 | - | - | 182.0 | C=O |

| 7a | - | - | 134.1 | C |

| 8 | 8.43 | dd (7.8, 1.5) | 127.3 | CH |

| 9 | 7.61 | ddd (7.8, 7.5, 1.2) | 132.8 | CH |

| 10 | 7.78 | ddd (7.8, 7.5, 1.5) | 133.7 | CH |

| 11 | 8.65 | dd (7.8, 1.2) | 128.4 | CH |

| 11a | - | - | 134.9 | C |

| 11b | - | - | 143.2 | C |

| 11c | - | - | 120.5 | C |

| 11d | - | - | 149.5 | C |

| 3-OCH₃ | 4.18 | s | 56.4 | CH₃ |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

¹H Homonuclear Correlated Spectroscopy (COSY) was used to establish proton-proton connectivities nih.gov. The COSY spectrum of this compound confirmed the relationships between the protons in the 1,2-disubstituted benzene ring (H-8, H-9, H-10, H-11) and the pyridine ring (H-4, H-5), allowing for the assembly of these structural fragments nih.gov.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. While the original study refers to a general ¹H-¹³C heteronuclear correlated spectrum, HSQC is the modern equivalent that provides this one-bond connectivity information, confirming which proton signal corresponds to which carbon signal in the table above nih.govcolumbia.eduuobasrah.edu.iq.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds nih.govcolumbia.edu. This technique was instrumental in placing the methoxy group and connecting the different ring systems of this compound. A key HMBC correlation was observed between the carbonyl carbon (C-7, δ 182.0) and the proton at δ 8.43, unequivocally assigning this proton as H-8 nih.gov. Further long-range correlations from the protons of the benzene ring (H-8, H-9, H-10, H-11) to quaternary carbons allowed for the assignment of C-7a, C-11a, and C-11b. Crucially, the quaternary carbon C-11b (δ 143.2) showed a three-bond correlation to the lone aromatic singlet proton (δ 8.36), which was assigned as H-2. This specific correlation definitively placed the methoxy group at the C-3 position nih.gov.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a vital analytical technique that provides the molecular weight and elemental composition of a compound. For this compound, high-resolution electron impact mass spectrometry (HREI-MS) was used to determine its precise molecular weight nih.gov.

The analysis yielded a molecular ion peak ([M]⁺) at m/z 274.0741, which corresponds to the molecular formula C₁₇H₁₀N₂O₂ nih.gov. This information was critical in confirming the number of atoms of each element present in the molecule, complementing the data obtained from NMR spectroscopy.

Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound nih.gov

| Ion | Calculated m/z | Measured m/z | Formula |

| [M]⁺ | 274.0742 | 274.0741 | C₁₇H₁₀N₂O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound was recorded in methanol and showed multiple absorption maxima, indicating a complex, conjugated aromatic system nih.gov. This pattern is consistent with the proposed polycyclic aromatic structure of the copyrine alkaloid.

Interactive Table 3: UV-Vis Absorption Maxima for this compound in Methanol nih.gov

| λmax (nm) |

| 226 |

| 256 |

| 278 |

| 318 (shoulder) |

| 384 |

| 404 |

Complementary Spectroscopic and Analytical Techniques for Structural Confirmation

While NMR, MS, and UV-Vis provide the bulk of the structural information, other techniques offer valuable confirmatory data.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The IR spectrum of this compound showed a strong absorption band at 1673 cm⁻¹, which is characteristic of a conjugated carbonyl group (C=O) nih.gov. This finding corroborates the ¹³C NMR data that indicated a carbonyl carbon at δ 182.0 and is consistent with the azaoxoaporphine alkaloid structure.

X-ray Crystallography , although not reported specifically for this compound itself in the initial isolation study, is the definitive method for determining the three-dimensional structure of crystalline compounds. For related alkaloid derivatives, single-crystal X-ray diffraction analysis provides unambiguous proof of structure and stereochemistry mdpi.commdpi.com. Obtaining suitable crystals of a novel compound like this compound or its derivatives would be the ultimate confirmation of the structure elucidated by spectroscopic means nih.govresearchgate.net.

Biological Activities and Pharmacological Investigations of 3 Methoxysampangine Excluding Clinical Human Data

Antifungal Efficacy of 3-Methoxysampangine

This compound, a copyrine alkaloid isolated from the root bark of Cleistopholis patens, has demonstrated notable antifungal properties in preclinical studies. asm.orgnih.govasm.org Its efficacy against a range of pathogenic fungi has prompted further investigation into its potential as an antifungal agent.

In vitro studies have confirmed that this compound exhibits significant antifungal activity against several opportunistic fungal pathogens. asm.orgnih.govasm.org The compound has shown inhibitory effects against the growth of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. asm.orgnih.govasm.orgscispace.com These fungi are responsible for a variety of infections, particularly in immunocompromised individuals. The activity of this compound extends to other opportunistic pathogens as well, including those associated with AIDS-related infections. capes.gov.br

The table below summarizes the minimum inhibitory concentration (MIC) values of this compound against various fungal species, providing a quantitative measure of its antifungal potency.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 1.56 | asm.org |

| Cryptococcus neoformans | 0.78 | asm.org |

| Aspergillus fumigatus | 1.56 | asm.org |

When compared to established antifungal agents, this compound has shown promising activity. For instance, its efficacy has been evaluated alongside Amphotericin B, a broad-spectrum antifungal drug. pdfdrive.to While Amphotericin B remains a potent agent, the development of resistance and its associated toxicities highlight the need for new therapeutic options. hps.com.aunih.gov

The following table presents a comparison of the MIC values for this compound and Amphotericin B against key fungal pathogens.

| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Reference |

| Candida albicans | 1.56 | 0.78 | asm.org |

| Cryptococcus neoformans | 0.78 | 0.78 | asm.org |

| Aspergillus fumigatus | 1.56 | 1.56 | asm.org |

Research into the antifungal mechanisms of this compound and its parent compound, sampangine (B1681430), has revealed a multi-faceted mode of action that disrupts essential cellular processes in fungi.

A primary mechanism of action for sampangine, and by extension this compound, appears to be the inhibition of heme biosynthesis. ebi.ac.uknih.gov Heme is a crucial molecule for numerous cellular functions, including respiration and detoxification. biorxiv.org Studies have shown that sampangine treatment leads to the accumulation of uroporphyrinogen and its derivatives, which are intermediate products in the heme synthesis pathway. nih.gov This suggests that the compound interferes with enzymes involved in this process, such as uroporphyrinogen decarboxylase (UROD). nih.govnih.govnih.gov The inhibition of UROD leads to a buildup of porphyrins, which can be toxic to the cell. nih.gov It is proposed that sampangine may hyperactivate uroporphyrinogen III synthase, leading to an imbalance in the pathway and subsequent inhibition of heme synthesis. nih.gov This disruption of heme metabolism is a key factor in the compound's antifungal activity. nih.gov

The antifungal activity of these compounds is also linked to the disruption of mitochondrial iron-sulfur (Fe-S) cluster biosynthesis. nih.gov Fe-S clusters are essential cofactors for a wide range of proteins involved in mitochondrial respiration, DNA repair, and iron regulation. mdpi.com The biogenesis of these clusters is a complex process that is highly dependent on mitochondrial function. frontiersin.org By interfering with heme biosynthesis, which is interconnected with iron metabolism, this compound likely perturbs the delicate balance of iron homeostasis required for proper Fe-S cluster assembly. nih.govfrontiersin.org Defects in Fe-S cluster maturation can lead to mitochondrial dysfunction and ultimately inhibit fungal growth. nih.gov

The perturbation of the heme biosynthesis pathway by sampangine induces a cellular response that mimics hypoxia, or low-oxygen conditions. nih.gov Heme is a critical component of oxygen-sensing proteins. By inhibiting heme synthesis, sampangine effectively tricks the fungal cell into perceiving a state of oxygen deprivation. nih.gov This leads to significant changes in gene expression, with the upregulation of genes typically responsive to hypoxic stress and the downregulation of genes involved in iron transport and homeostasis. nih.gov This hypoxia-like response, coupled with the direct effects of heme deficiency, contributes significantly to the antifungal efficacy of the compound.

Investigational Antifungal Mechanisms of Action

Alterations in Cellular Respiration and Oxidative Stress Responses

The process of cellular respiration, primarily occurring in the mitochondria, is the main source of reactive oxygen species (ROS). nih.gov An imbalance between the production of these reactive species and the body's ability to counteract their harmful effects with antioxidants leads to oxidative stress. nih.govnih.gov This condition can cause damage to vital cellular components like DNA, proteins, and lipids. nih.gov

Mitochondrial respiration involves a series of electron transfers, and it is estimated that 1-2% of the oxygen consumed during this process is converted to ROS. nih.gov Specifically, mitochondrial complexes I and III are major sites of superoxide (B77818) production. nih.gov Oxidative stress is implicated in a variety of diseases due to its damaging effects on cellular structures and functions. nih.gov

Impact on Specific Enzyme Activities (e.g., Fe-S Cluster Enzymes)

Iron-sulfur (Fe-S) clusters are fundamental inorganic cofactors present in a wide array of proteins, playing crucial roles in electron transfer, catalysis, and gene regulation. wikipedia.orgnih.gov These clusters, typically composed of iron and sulfide, are found in essential proteins like ferredoxins and various complexes of the mitochondrial electron transport chain, including Complex I, II, and III. wikipedia.orgfrontiersin.org

The function of Fe-S proteins is diverse. In enzymes like aconitase, the [4Fe-4S] cluster acts as a Lewis acid to facilitate the conversion of citrate (B86180) to isocitrate without undergoing a redox change itself. wikipedia.orgnih.gov However, these clusters are susceptible to oxidative damage, which can lead to the loss of iron and inactivation of the enzyme. nih.gov The biosynthesis of Fe-S clusters is a complex process involving dedicated cellular machinery. wikipedia.orgcaltech.edu

Antimalarial Efficacy of this compound

In Vitro Activity Against Plasmodium falciparum (W-2 clone)

This compound has demonstrated in vitro activity against the W-2 clone of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govplos.org Research on alkaloids isolated from Duguetia hadrantha showed that this compound was one of the compounds exhibiting antimalarial properties against this chloroquine-resistant strain. nih.gov

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | Target Organism | Strain | Activity |

|---|---|---|---|

| This compound | Plasmodium falciparum | W-2 clone | Active nih.gov |

Selective Activity Profiles in Parasite vs. Mammalian Cell Lines (e.g., VERO Cells)

Studies have indicated that this compound exhibits selective activity, showing efficacy against P. falciparum while demonstrating no cytotoxicity towards VERO cells, a mammalian cell line. proquest.commdpi.commdpi.com This selectivity is a crucial characteristic for potential therapeutic agents, as it suggests the compound may target the parasite with minimal harm to host cells.

Antimycobacterial Efficacy of this compound

Activity Against Mycobacterium intracellulare

This compound has shown notable antimycobacterial activity against Mycobacterium intracellulare. proquest.commdpi.commdpi.comresearchgate.net This species is a member of the Mycobacterium avium complex (MAC), which are common opportunistic pathogens, particularly in individuals with compromised immune systems. scirp.orgru.nl The antimycobacterial potency of this compound has been described as comparable to that of the established antibiotic, rifampin. proquest.comresearchgate.net

Table 2: Antimycobacterial Activity of this compound

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Mycobacterium intracellulare | Comparable to rifampin proquest.comresearchgate.net |

Comparative Antimycobacterial Potency Against Reference Agents (e.g., Rifampin)

The compound this compound has demonstrated notable antimycobacterial properties in various in vitro studies. Research indicates that its efficacy against Mycobacterium intracellulare is comparable to that of the widely used first-line tuberculosis drug, Rifampin. researchgate.netnih.govmdpi.comnih.gov Some studies have quantified this relationship, suggesting that the antimycobacterial potency of this compound is approximately half that of Rifampin. scispace.com This potent activity positions this compound and its parent compound, Sampangine, as subjects of interest in the search for new antimycobacterial agents. nih.govmdpi.comnih.gov

Comparative Antimycobacterial Activity

| Compound | Target Organism | Comparative Potency to Reference Agent | Reference Agent |

|---|---|---|---|

| This compound | Mycobacterium intracellulare | Comparable researchgate.netmdpi.comnih.gov / Approx. 50% Potency scispace.com | Rifampin |

| Sampangine | Mycobacterium intracellulare | Comparable mdpi.comnih.gov / Approx. 50% Potency scispace.com | Rifampin |

Investigational Cytotoxic Activity Profiles (Limited In Vitro Studies)

The cytotoxic potential of this compound has been explored in a limited number of in vitro investigations, primarily in comparison to its structural analogues.

Relative In Vitro Cytotoxicity Compared to Analogues

When evaluated alongside its analogue, Sampangine, this compound has shown significantly weaker cytotoxic activity. nih.govresearchgate.netacs.org In a study involving various human cancer cell lines, Sampangine demonstrated notable cytotoxicity, particularly against human malignant melanoma cells (SK-MEL), with an IC50 value of 0.37 µg/mL. nih.govresearchgate.net In contrast, this compound was found to be only weakly active in the same assays. nih.govresearchgate.netacs.org This suggests that the methoxy (B1213986) group at the C-3 position may diminish the cytotoxic capabilities observed in the parent Sampangine molecule.

In Vitro Cytotoxicity of Sampangine Analogues

| Compound | Cell Line | Activity / IC50 Value |

|---|---|---|

| Sampangine | Human Malignant Melanoma (SK-MEL) | 0.37 µg/mL nih.govresearchgate.net |

| This compound | Various Human Cancer Cell Lines | Weakly active nih.govresearchgate.netacs.org |

| Hadranthine B | SK-MEL, KB, BT-549, SK-OV-3 | 3-6 µg/mL nih.govresearchgate.net |

Mechanistic Hypotheses Based on Related Compounds (e.g., Reactive Oxygen Species Generation, DNA Interaction)

While direct mechanistic studies on this compound are limited, hypotheses regarding its mode of action are often extrapolated from research on related oxoisoaporphine and copyrine alkaloids. researchgate.net The cytotoxic effects of these classes of compounds are thought to arise from several mechanisms. One prominent hypothesis involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cellular damage, including DNA damage. researchgate.netresearch-solution.com

Another proposed mechanism is direct interaction with DNA. researchgate.net The planar aromatic structure characteristic of these alkaloids, including this compound, may allow them to intercalate between DNA base pairs. This interaction can disrupt DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells. researchgate.net These mechanistic theories provide a framework for understanding the potential, albeit weak, cytotoxic activity of this compound and guide future research into its specific molecular targets.

Structure Activity Relationship Sar Studies of 3 Methoxysampangine and Analogues

Principles of SAR in 3-Methoxysampangine Research

The fundamental principle of SAR studies in the context of this compound is to establish a correlation between the chemical structure of the molecule and its observed biological activity. This involves identifying the key structural components, known as pharmacophores, that are essential for the compound's therapeutic effects. Modifications are systematically made to different parts of the this compound scaffold, and the resulting changes in activity are measured.

Key aspects investigated in the SAR of this compound include:

The influence of the tetracyclic ring system.

The role and position of the methoxy (B1213986) group.

The impact of substituents at various positions on the aromatic rings.

These studies are crucial for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. jocpr.com

Qualitative SAR Approaches for this compound Derivatives

Qualitative SAR studies involve the analysis of how specific structural modifications affect the biological activity of this compound derivatives in a non-quantitative manner. Researchers synthesize a series of analogues by introducing, removing, or modifying functional groups and then compare their activities.

For instance, studies have shown that the presence and position of substituents on the sampangine (B1681430) core can significantly influence its antifungal and cytotoxic activities. mdpi.com The antifungal activity of sampangine derivatives is dependent on the type of substituents on the naphtho[1,2,3-ij] researchgate.netnih.govnaphthyridine scaffold. mdpi.com For example, the parent compound, sampangine, exhibits potent antifungal activity, and the introduction of a methoxy group at the 3-position, yielding this compound, maintains or in some cases enhances this activity against certain fungal strains like Candida albicans and Cryptococcus neoformans. mdpi.comresearchgate.net

Structural simplification strategies have also been employed to create analogues with improved drug-like properties while retaining antifungal activity. nih.gov This approach led to the discovery of simplified scaffolds with potent antifungal effects, demonstrating that the entire complex structure of the natural product may not be necessary for its biological function. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of compounds and their biological activities. excli.dewikipedia.org This approach uses statistical methods to correlate physicochemical descriptors of molecules with their observed activities. jocpr.com

In the context of this compound and its analogues, QSAR models can predict the biological activity of newly designed compounds before their synthesis, thus saving time and resources. excli.de The process involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model. mdpi.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested. mdpi.com

QSAR studies on related aza-aromatic compounds have demonstrated the importance of specific electronic and steric features for their biological activity. While specific QSAR models for this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds to guide the design of more effective derivatives. nih.govnih.gov

Elucidation of Key Structural Motifs for Biological Activity

Several structural motifs have been identified as crucial for the biological activity of this compound and its analogues. The core tetracyclic system, a 7H-naphtho[1,2,3-ij] researchgate.netnih.govnaphthyridin-7-one, is a key feature. mdpi.com This planar aromatic structure is believed to be important for intercalation with DNA, a proposed mechanism of action for its cytotoxic effects. mdpi.com

The presence of a nitrogen atom in the heterocyclic ring system is also considered vital. The sampangine scaffold is an azaoxoaporphine alkaloid. nih.gov

Furthermore, the pattern of substitution on the aromatic rings plays a significant role. For instance, the presence of methoxy groups can modulate the electronic properties and bioavailability of the compounds. mdpi.com Studies on related oxoisoaporphine derivatives have shown that the number and position of methoxy groups can significantly impact their cytotoxic activity. mdpi.com

Role of Specific Substituents on Biological Profiles

The type and position of substituents on the this compound framework have a profound impact on its biological profile, including its potency and spectrum of activity.

Methoxy Group at C-3: The defining feature of this compound, this group is critical for its potent antifungal activity. mdpi.com It has been shown to exhibit significant in vitro activity against C. albicans, C. neoformans, and Aspergillus fumigatus. mdpi.com

Other Substituents: The introduction of different substituents on the aromatic rings can lead to varied biological effects. For example, in a series of sampangine derivatives, compounds with different substitution patterns showed varying levels of cytotoxicity against several human cancer cell lines. mdpi.com The table below summarizes the activity of some sampangine derivatives.

| Compound | Substituent(s) | Biological Activity |

| Sampangine | None | Antifungal, Antimalarial, Cytotoxic researchgate.net |

| This compound | 3-OCH3 | Potent Antifungal, Antimalarial mdpi.comresearchgate.net |

| 9-Methoxysampangine | 9-OCH3 | Cytotoxic mdpi.com |

| 8,9-Dimethoxysampangine | 8,9-(OCH3)2 | Cytotoxic mdpi.com |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are invaluable tools in the SAR analysis of this compound and its analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific receptor or enzyme. mdpi.com It helps in understanding the binding interactions at a molecular level and can be used to screen virtual libraries of compounds to identify potential hits. nih.gov For instance, molecular docking studies could be used to investigate the interaction of this compound with its potential biological targets, such as fungal enzymes or DNA. dntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.govarxiv.org These simulations can reveal conformational changes in both the ligand and the target protein upon binding, offering a more detailed understanding of the interaction. mdpi.com For this compound, MD simulations could be employed to study its stability within a binding pocket and to analyze the energetic contributions of different interactions.

These computational approaches, combined with experimental data, provide a powerful platform for the rational design of new this compound analogues with improved therapeutic properties. nih.gov

Molecular Target Identification and Mechanism of Action Elucidation for 3 Methoxysampangine

Methodologies for Target Identification

A range of techniques, from genetic screening to proteomic analysis, are available to identify the molecular targets of bioactive compounds like 3-methoxysampangine. genscript.com These methodologies can be broadly categorized as follows:

Genetic screening in model organisms, such as the budding yeast Saccharomyces cerevisiae, offers a powerful approach for identifying drug targets. microbialcell.com The availability of comprehensive gene deletion libraries, where each strain lacks a single specific gene, allows for systematic screening to identify genes that, when absent, confer hypersensitivity or resistance to a compound. yeastgenome.org

For instance, a yeast gene deletion library can be screened for strains that show increased sensitivity to this compound. The deleted gene in these hypersensitive strains could represent a direct target of the compound or be part of a pathway that is essential for overcoming the compound's effects. microbialcell.com For example, if a deletion mutant of a gene encoding a specific enzyme shows increased sensitivity, it might indicate that this compound inhibits this enzyme. Conversely, resistance-conferring mutations might point to the direct target of the compound, where the mutation prevents binding.

The use of Pichia pastoris deletion strains, particularly those with a deleted KU70 homologue, can facilitate more efficient gene targeting and screening for identifying new auxotrophic markers and understanding gene function in the presence of a compound. plos.org

Biochemical approaches directly assess the interaction between a compound and its protein targets. These methods are crucial for confirming direct binding and can provide quantitative measures of the interaction.

Affinity-Based Methods: These techniques utilize the binding affinity between a compound and its target protein. nih.gov A common approach is affinity purification, where this compound could be immobilized on a solid support to "pull down" its binding partners from a cell lysate. ebi.ac.uk These interacting proteins can then be identified by mass spectrometry. nih.govebi.ac.uk Photoaffinity labeling is another powerful technique where a photoreactive group is attached to the compound, which upon UV irradiation, forms a covalent bond with the target protein, allowing for its identification. sigmaaldrich.com

Protein Stability Studies: The binding of a ligand, such as this compound, can alter the stability of its target protein. nih.gov This change in stability can be detected by various methods. The Cellular Thermal Shift Assay (CETSA) measures the change in the thermal stability of a protein upon ligand binding in live cells or cell lysates. nih.govpelagobio.com Similarly, a Chemical Protein Stability Assay (CPSA) assesses ligand-protein interactions by analyzing changes in protein stability in cell lysates without the need for thermal denaturation. selvita.com Drug-Affinity Responsive Target Stability (DARTS) is another method that relies on the principle that a protein bound to a small molecule will exhibit altered susceptibility to proteolysis. thno.org

Mass spectrometry (MS) is a cornerstone of modern proteomics and plays a pivotal role in target identification. frontiersin.orgsomalogic.com In the context of this compound, several MS-based strategies can be employed:

Affinity Purification-Mass Spectrometry (AP-MS): As mentioned earlier, proteins that bind to an immobilized form of this compound can be identified using MS. ebi.ac.uknih.gov This provides a direct readout of the compound's interactome.

Label-Free Quantification: Techniques like label-free quantification can compare the protein abundance in cells treated with this compound versus untreated cells. thno.org While this doesn't directly identify the target, it can reveal proteins and pathways affected by the compound's activity.

Tandem Mass Spectrometry (MS/MS): This technique allows for the sequencing of peptides, enabling the identification of proteins from complex mixtures. wikipedia.org In target identification, MS/MS is used to analyze the proteins isolated through affinity-based or other enrichment methods. wikipedia.orgproteomics.com.au

| Methodology | Principle | Application for this compound |

|---|---|---|

| Genetic Screening (Yeast Deletion Libraries) | Identifies gene deletions that confer hypersensitivity or resistance to the compound. | Screening for yeast mutants sensitive to this compound to identify potential targets or essential pathways. |

| Affinity-Based Methods | Utilizes the binding affinity between the compound and its target to isolate the target. | Immobilizing this compound to pull down and identify its binding proteins from cell lysates. |

| Protein Stability Studies (e.g., CETSA, DARTS) | Measures changes in protein stability (thermal or proteolytic) upon compound binding. | Assessing the stabilization or destabilization of specific proteins in the presence of this compound to confirm direct engagement. |

| Mass Spectrometry-Based Proteomics | Identifies and quantifies proteins from complex biological samples. | Identifying proteins isolated by affinity methods or quantifying changes in protein expression profiles after treatment with this compound. |

| Transcriptional Profiling | Measures changes in gene expression (mRNA levels) in response to the compound. | Analyzing the global gene expression changes in cells treated with this compound to identify affected pathways. |

Transcriptional profiling, often performed using techniques like RNA sequencing (RNA-Seq) or DNA microarrays, measures the changes in messenger RNA (mRNA) levels across the genome in response to a compound. wikipedia.orgthermofisher.com This approach provides a global view of the cellular processes affected by this compound. wikipedia.org

By analyzing the genes that are up- or down-regulated after treatment, it's possible to identify the signaling pathways and biological processes that are modulated by the compound. nih.gov This "pathway deconvolution" can provide strong clues about the compound's mechanism of action, even if the direct molecular target is not immediately apparent. For example, if treatment with this compound leads to the upregulation of genes involved in a specific stress response pathway, it suggests that the compound induces that particular type of cellular stress. nih.gov

Validation of Identified Molecular Targets

Once potential molecular targets for this compound are identified, it is crucial to validate them to confirm that they are indeed responsible for the compound's biological effects. bioagilytix.comwjbphs.com Target validation involves a series of experiments to establish a causal link between the target and the compound's activity. conceptlifesciences.com

Key validation strategies include:

Genetic Validation: This involves manipulating the expression of the target gene to see if it mimics or alters the effects of the compound. wjbphs.com For example, knocking out or knocking down the target gene using techniques like CRISPR/Cas9 or RNA interference (RNAi) should, in many cases, make the cells less sensitive to this compound if the compound acts as an inhibitor of that target. nuvisan.com Conversely, overexpressing the target might lead to increased resistance.

Pharmacological Validation: This involves using other known modulators of the identified target to see if they produce similar biological effects to this compound. wjbphs.com This helps to confirm that modulation of the target is indeed responsible for the observed phenotype.

Direct Binding Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays can be used to confirm and quantify the direct physical interaction between this compound and the purified target protein.

Detailed Elucidation of this compound's Molecular Mechanisms

A comprehensive understanding of this compound's molecular mechanism requires integrating the information from target identification and validation studies. Based on existing research on related compounds, several potential mechanisms for this compound can be hypothesized and investigated further.

Studies on sampangine (B1681430) and other oxoisoaporphine alkaloids suggest that their anticancer activities may involve multiple mechanisms, including:

DNA Intercalation and Topoisomerase Inhibition: Many planar aromatic alkaloids can intercalate into DNA, disrupting DNA replication and transcription. Some, like other naphthyridine derivatives, have been shown to inhibit DNA gyrase and topoisomerase, enzymes crucial for managing DNA topology. nih.govnih.gov

Telomerase Inhibition: Some oxoisoaporphine derivatives have been reported to inhibit telomerase, an enzyme that is upregulated in many cancer cells and is essential for maintaining telomere length and cellular immortality. semanticscholar.org

Induction of Apoptosis: this compound could trigger programmed cell death (apoptosis) through various signaling pathways. This could be initiated by DNA damage, oxidative stress, or by modulating specific apoptosis-regulating proteins. researchgate.net

Modulation of Signaling Pathways: The compound might interfere with key cellular signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, which has been implicated for other alkaloids. proquest.commdpi.com

To elucidate the specific molecular mechanisms of this compound, a combination of the following experimental approaches would be necessary:

Cell-based assays to measure effects on cell cycle progression, apoptosis (e.g., caspase activation, annexin (B1180172) V staining), and autophagy.

Enzymatic assays to directly measure the inhibitory activity of this compound on purified candidate target enzymes (e.g., topoisomerases, kinases).

Western blotting and immunofluorescence to examine the levels and localization of key proteins in signaling pathways affected by the compound.

In vivo studies using animal models to confirm the relevance of the identified targets and mechanisms in a whole organism.

Pathways Involved in Antifungal Action

The copyrine alkaloid this compound has demonstrated notable antifungal activity against several opportunistic human pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov While direct mechanistic studies on this compound are limited, extensive research on its parent compound, sampangine, provides significant insight into its likely mechanism of action, pointing towards the disruption of heme biosynthesis and metabolism. nih.govasm.orgresearchgate.net

Research utilizing the model organism Saccharomyces cerevisiae revealed that sampangine elicits a transcriptional response characteristic of hypoxia, affecting genes that are regulated by low-oxygen conditions. nih.govnih.gov This finding suggested an interference with heme-related cellular processes. asm.org Several lines of evidence support this hypothesis:

Genetic Susceptibility: Fungal mutants with deletions in genes of the heme biosynthetic pathway showed increased susceptibility to sampangine. nih.govnih.gov Specifically, a mutant lacking the gene hem1, which codes for the first enzyme in the pathway, was hypersensitive to the compound. nih.govnih.gov

Chemical Rescue: The antifungal effects of sampangine were partially reversed by the addition of exogenous hemin, further linking its activity to the heme pathway. nih.govnih.gov

Metabolite Accumulation: Treatment with sampangine led to a significant accumulation of free porphyrins, which are precursors in the heme synthesis pathway, indicating a downstream blockage. nih.govnih.gov

Transcriptional profiling experiments conducted on the pathogenic yeast C. albicans showed a similar response, suggesting that this mechanism is conserved across different fungal species. nih.govasm.org The collective data strongly indicate that the antifungal activity of sampangine, and by extension this compound, is derived from its ability to perturb the vital heme biosynthetic pathway, a target distinct from those of many clinically used antifungals like azoles and echinocandins. nih.govasm.orgnih.gov

| Pathogen | Activity Noted |

|---|---|

| Candida albicans | Significant Antifungal Activity nih.gov |

| Cryptococcus neoformans | Significant Antifungal Activity nih.gov |

| Aspergillus fumigatus | Significant Antifungal Activity nih.gov |

Pathways Involved in Antimalarial Action

The antimalarial properties of this compound and related aporphine (B1220529) alkaloids are believed to target a critical metabolic process within the Plasmodium falciparum parasite: the detoxification of heme. upsi.edu.myresearchgate.net During its life stage within human erythrocytes, the parasite digests vast amounts of host hemoglobin in its acidic digestive vacuole. mdpi.comnih.gov This process releases large quantities of heme (ferriprotoporphyrin IX), a molecule that is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes. nih.govwikipedia.org

To protect itself, the parasite employs a unique detoxification pathway, biocrystallization, which converts the toxic soluble heme into an inert, insoluble crystal known as hemozoin, or "malaria pigment". nih.govwikipedia.org This formation of hemozoin is essential for the parasite's survival. wikipedia.org

Many successful antimalarial drugs, including the quinoline-based compounds chloroquine (B1663885) and quinine, function by inhibiting this hemozoin formation. wikipedia.orgwikipedia.org These drugs are thought to accumulate in the parasite's digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization of heme. This leads to the buildup of toxic, free heme within the parasite, causing oxidative damage and cell death. wikipedia.org Aporphine alkaloids, the chemical class to which this compound belongs, are understood to share this mechanism of action, inhibiting hemozoin formation and thereby exerting their antiplasmodial effect. upsi.edu.mynih.govhilarispublisher.com

| Component/Process | Function | Role in Pathogenesis |

|---|---|---|

| Hemoglobin Digestion | Breakdown of host hemoglobin to acquire amino acids. mdpi.com | Essential for parasite growth and replication. Releases toxic heme. nih.gov |

| Heme (Ferriprotoporphyrin IX) | A prosthetic group released from hemoglobin. | Toxic to the parasite; generates oxidative stress. wikipedia.org |

| Hemozoin Biocrystallization | Polymerization of heme into an inert, insoluble crystal. nih.gov | Critical detoxification mechanism for parasite survival. wikipedia.org |

| Digestive Vacuole | Acidic organelle where hemoglobin digestion and hemozoin formation occur. mdpi.com | Central site for nutrient acquisition and detoxification. mdpi.com |

Pathways Involved in Antimycobacterial Action

While this compound's parent compound, sampangine, is known to be active against Mycobacterium tuberculosis, the precise molecular target has not been fully elucidated. nih.govasm.org However, the field of antimycobacterial drug discovery has identified several key pathways and enzymes that are essential for the bacterium's survival and represent validated targets for therapeutic intervention. It is plausible that this compound exerts its effect through one of these established mechanisms.

A primary target for many antimycobacterial agents is the unique and complex cell wall of M. tuberculosis, which is rich in mycolic acids. wikipedia.org Enzymes essential for the synthesis of this cell wall are attractive targets. One such enzyme is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is critical for the biosynthesis of arabinogalactan, a key structural component of the mycobacterial cell wall. newtbdrugs.orgmdpi.com Several potent inhibitors have been developed against DprE1. newtbdrugs.org Computational studies suggest that alkaloids can bind favorably to DprE1. nih.gov

Other potential targets for alkaloids include:

Protein Kinases: Serine/threonine protein kinases, such as Protein Kinase B (PknB), are crucial for regulating cell division and morphology in M. tuberculosis. nih.gov Molecular docking studies have shown that certain bisbenzylisoquinoline alkaloids bind effectively to this target. nih.gov

DNA Gyrase: This enzyme is essential for DNA replication and is the target of fluoroquinolone antibiotics. nih.gov While some inhibitors are known, new compounds targeting this enzyme via different mechanisms are of great interest. nih.gov

Other Cell Wall Synthesis Enzymes: The thioesterase domain of Polyketide Synthase 13 (Pks13) is another vital enzyme in the final condensation step of mycolic acid biosynthesis. mdpi.comnih.gov

Given that this compound is an alkaloid, it is reasonable to hypothesize that its antimycobacterial action involves the inhibition of one of these fundamental cellular pathways, with cell wall biosynthesis being a particularly promising area of investigation.

| Target Protein/Enzyme | Cellular Pathway | Function |

|---|---|---|

| DprE1 | Cell Wall Biosynthesis | Essential for arabinan (B1173331) synthesis, a core component of the cell wall. newtbdrugs.org |

| PknB | Signal Transduction | A serine/threonine protein kinase that regulates cell growth and division. nih.gov |

| DNA Gyrase | DNA Replication | Controls DNA topology and is required for DNA synthesis. nih.gov |

| Pks13 | Mycolic Acid Synthesis | Catalyzes the final condensation step in the synthesis of mycolic acids. mdpi.com |

| InhA | Mycolic Acid Synthesis | An enoyl-ACP reductase involved in fatty acid elongation. nih.gov |

Lead Optimization Strategies for 3 Methoxysampangine Derivatives

Principles of Hit-to-Lead Transition and Lead Optimization in Drug Discovery

The journey from an initial "hit" to a "lead" compound is a critical bridge in the drug discovery pipeline. patsnap.com A hit is a compound that shows desired biological activity in initial high-throughput screening (HTS), but often possesses suboptimal characteristics such as low potency or poor selectivity. patsnap.com The hit-to-lead (H2L) process involves evaluating and performing limited optimization of these hits to identify promising lead compounds. wikipedia.org This transition requires a series of strategic modifications to improve the compound's efficacy, selectivity, and safety. patsnap.com

Lead optimization is a more extensive phase that follows H2L, where lead compounds undergo comprehensive refinement to improve potency, minimize off-target activities, and enhance physicochemical and metabolic properties for better in vivo pharmacokinetics. wikipedia.org This is often achieved through chemical modifications guided by the structure-activity relationship (SAR). wikipedia.org Natural products, such as the aporphine (B1220529) alkaloid 3-methoxysampangine, are frequently used as templates for lead optimization due to their inherent structural complexity and biological activity. nih.govnih.gov The primary goals are to enhance efficacy, optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and improve chemical accessibility. nih.gov

Hit Validation: Confirmation of the initial screening results to ensure the observed activity is reproducible and specific to the intended target. patsnap.com

Hit-to-Lead: Initial, limited chemical modifications to improve potency from the micromolar (10⁻⁶ M) to the nanomolar (10⁻⁹ M) range and enhance metabolic stability and selectivity. wikipedia.org

Lead Optimization: Intensive and iterative process of chemical synthesis and biological testing to produce a candidate drug with a well-balanced profile of potency, selectivity, pharmacokinetics, and safety. upmbiomedicals.com

Strategies for Enhancing Potency, Selectivity, and Desirable Biological Properties of Analogues

The optimization of this compound analogues focuses on strategic structural modifications to improve their therapeutic potential. Key strategies include enhancing potency and selectivity, which are crucial for developing an effective drug candidate.

Potency Enhancement: Potency is a measure of the concentration of a drug required to produce a specific effect. For this compound derivatives, enhancing potency involves modifying the core structure to improve its interaction with the biological target. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, the addition or modification of functional groups at specific positions on the aporphine scaffold can significantly impact activity. Studies on related aporphine alkaloids have shown that substitutions on the aromatic rings can influence their biological effects. nih.gov

Selectivity Improvement: Selectivity refers to a drug's ability to bind to its intended target without affecting other molecules in the body, thereby reducing the risk of side effects. For a lead compound derived from this compound, achieving high selectivity is paramount. This can be achieved by designing analogues that fit more precisely into the binding site of the target protein. Techniques like scaffold hopping, where the core structure is replaced with a different but functionally similar one, can be employed to improve selectivity and other properties. ebi.ac.uk

Enhancing Biological Properties: Beyond potency and selectivity, other biological properties are critical for a successful drug. These include:

Metabolic Stability: A drug must be stable enough to reach its target in the body. For some natural products, metabolic instability can be a significant hurdle. mdpi.com The introduction of specific chemical groups can block metabolic pathways and increase the compound's half-life.

Solubility and Permeability: A drug needs to be soluble in physiological fluids and able to cross biological membranes to reach its site of action. Modifications to the this compound structure can be made to improve these pharmacokinetic properties.

The following table summarizes some modification strategies and their potential impact on the properties of this compound analogues.

| Modification Strategy | Target Property | Rationale | Example from Related Compounds |

| Substitution on Aromatic Rings | Potency, Selectivity | Altering electronic and steric properties to enhance binding affinity and specificity. | Bromo-substitution on the crebanine (B1669604) skeleton increased antiarrhythmic activity. nih.gov |

| Modification of the N-terminus | Potency, Toxicity | N-acetylation or N-methylation can alter the basicity and interaction with the target, potentially reducing toxicity. | N-acetamidesecocrebanine showed antiarrhythmic effects. nih.gov |

| Scaffold Hopping | Potency, Solubility, Novelty | Replacing the core aporphine structure with a novel scaffold to improve properties and gain new intellectual property. | D-ring scaffold hopping of sampangine (B1681430) derivatives led to improved antifungal activity and water solubility. ebi.ac.uk |

| Structural Simplification | Drug-likeness, Synthetic Accessibility | Removing unnecessary complex chemical groups to improve pharmacokinetic profiles and ease of synthesis. nih.gov | Truncating complex side chains in natural product leads can improve their properties. nih.gov |

Iterative Design, Synthesis, and Evaluation Cycles

The process of lead optimization is not linear but rather an iterative cycle of design, synthesis, and evaluation. preprints.org This cyclical approach allows for the continuous refinement of compounds based on accumulating experimental data.

The iterative cycle typically involves the following steps:

Design: Based on existing structure-activity relationship (SAR) data and computational modeling, new analogues of this compound are designed with specific modifications intended to improve desired properties. lifechemicals.com

Synthesis: The designed analogues are then chemically synthesized. The synthetic routes must be efficient and adaptable to allow for the creation of a diverse range of derivatives.

Evaluation: The newly synthesized compounds are subjected to a battery of in vitro and sometimes in vivo tests to assess their potency, selectivity, and other pharmacological properties. upmbiomedicals.com

Analysis: The results from the evaluation phase are analyzed to update the SAR and inform the next round of design. This creates a feedback loop that drives the optimization process forward.

This iterative process continues until a compound is identified that meets all the predefined criteria for a clinical candidate. The use of computer-aided drug design (CADD) can significantly accelerate this cycle by predicting the properties of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. frontiersin.org

Assessment of Structural Liabilities and Risk Mitigation in Lead Series

During lead optimization, it is crucial to identify and address potential "structural liabilities" within the this compound lead series. These are chemical features that may lead to undesirable properties such as toxicity, poor metabolic stability, or chemical instability.

Common structural liabilities include:

Reactive Functional Groups: Certain chemical groups can react non-specifically with biological macromolecules, leading to toxicity.

Metabolically Unstable Moieties: Parts of the molecule that are easily broken down by metabolic enzymes can lead to a short duration of action. mdpi.com

Chiral Centers: The presence of multiple chiral centers can complicate synthesis and may lead to different biological activities for each stereoisomer. nih.gov

Poor Solubility: Highly lipophilic or rigid structures can have poor aqueous solubility, hindering absorption.

Risk Mitigation Strategies: Once a structural liability is identified, medicinal chemists employ various strategies to mitigate the associated risks. These can include:

Functional Group Interconversion: Replacing a labile functional group with a more stable one that retains the desired biological activity.

Bioisosteric Replacement: Substituting a part of the molecule with a bioisostere—a group with similar physical or chemical properties—to improve stability or reduce toxicity.

Blocking Metabolic Sites: Introducing chemical modifications, such as fluorination, at sites prone to metabolic attack to increase the compound's half-life.

The following table provides examples of potential structural liabilities in aporphine alkaloids and possible mitigation strategies.

| Potential Structural Liability | Associated Risk | Mitigation Strategy |

| Unsubstituted Phenolic Hydroxyls | Rapid metabolism (glucuronidation, sulfation) | Methylation or replacement with other groups to block metabolism. |

| Quaternary Ammonium | Poor membrane permeability, potential for hERG liability | Conversion to a tertiary amine or use of a pro-drug approach. |

| Planar Aromatic System | Potential for DNA intercalation and mutagenicity | Introduction of non-planar substituents or structural modifications to disrupt planarity. |

Application of In Vitro Pharmacology in Lead Optimization

In vitro pharmacology plays a pivotal role throughout the lead optimization of this compound derivatives. ijpsr.com These laboratory-based assays, which are conducted outside of a living organism, provide essential data on the biological activity and properties of the synthesized analogues.

Key In Vitro Assays in Lead Optimization:

Potency and Efficacy Assays: These assays measure the concentration of the compound required to produce a certain level of biological response (e.g., IC₅₀ or EC₅₀). This is fundamental for establishing the SAR.

Selectivity Assays: Compounds are tested against a panel of related and unrelated biological targets to determine their specificity. This helps in identifying and minimizing potential off-target effects.

ADME Assays: A suite of in vitro assays is used to predict the pharmacokinetic properties of the compounds. These include:

Solubility assays: To determine the solubility in aqueous solutions.

Permeability assays (e.g., PAMPA, Caco-2): To predict absorption across the intestinal wall.

Metabolic stability assays (using liver microsomes or hepatocytes): To assess how quickly the compound is metabolized. mdpi.com

Cytochrome P450 (CYP) inhibition assays: To identify potential drug-drug interactions. drugtargetreview.com

Toxicity Assays: Early assessment of potential toxicity is conducted using various cell-based assays (cytotoxicity assays) to flag problematic compounds early in the process.

The data generated from these in vitro assays are crucial for the iterative design-synthesis-evaluation cycle, enabling medicinal chemists to make informed decisions and steer the lead optimization program toward a successful clinical candidate.

Advanced Research Perspectives and Future Directions

Integration of Artificial Intelligence and Machine Learning in 3-Methoxysampangine Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and this compound research stands to benefit significantly. These computational tools can accelerate the identification of novel therapeutic applications and optimize the design of next-generation analogs.

Initial forays into this domain have already begun. For instance, a ligand-based virtual screening that utilized molecular descriptors and machine learning algorithms was conducted to evaluate the potential of alkaloids, including this compound, against Leishmania donovani. ufpb.br Such in silico methods are instrumental in rapidly screening large compound libraries against biological targets, saving considerable time and resources compared to traditional high-throughput screening. ufpb.brresearchgate.net

Future applications of AI and ML in this field could include:

Predictive Modeling: Developing algorithms to predict undiscovered biological activities based on the chemical structure of this compound and its derivatives.

De Novo Drug Design: Using generative AI models to design novel sampangine-based scaffolds with enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

Mechanism of Action Elucidation: Employing ML to analyze large datasets from genomic, proteomic, and metabolomic studies to identify the molecular targets and pathways affected by this compound, which for some of its activities, like its antifungal action, remain to be fully elucidated. nih.gov

Scaffold Hopping and Structural Simplification: AI can enhance strategies like scaffold hopping and structural simplification, which have already proven successful in generating sampangine (B1681430) analogues with improved drug-like properties. researchgate.netnih.govebi.ac.uk These techniques can identify novel, synthetically accessible chemotypes that mimic the bioactivity of the parent natural product. ebi.ac.uk

Exploration of Undiscovered Biological Activities and Therapeutic Indications

This compound has demonstrated a remarkable spectrum of activity, primarily as an antifungal and antimycobacterial agent. mdpi.comnih.gov However, its full biological potential is likely yet to be uncovered. The existing data provides a strong rationale for exploring new therapeutic avenues.

Known Biological Activities of this compound

| Activity | Pathogen/Cell Line | Potency | Reference |

|---|---|---|---|

| Antifungal | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Significant, in some cases better than Amphotericin B | mdpi.comnih.govresearchgate.net |

| Antimycobacterial | Mycobacterium intracellulare | Comparable to Rifampin | mdpi.comnih.govnih.gov |

| Antimalarial | Plasmodium falciparum (W-2 clone) | Active | mdpi.comresearchgate.net |

| Cytotoxic | Various cancer cell lines (as part of the broader sampangine class) | Active | mdpi.comsemanticscholar.org |

Future research should focus on:

Broad-Spectrum Antiviral Screening: Given its activity against other microorganisms, a systematic evaluation against a diverse panel of viruses, including both enveloped and non-enveloped viruses, is warranted.

Expanded Anticancer Studies: The anticancer potential of the parent compound, sampangine, is linked to DNA interaction and telomerase inhibition. semanticscholar.org Future studies should investigate this compound against a wider array of cancer cell lines, explore its precise mechanism of action, and assess its potential in combination therapies. semanticscholar.org

Anti-inflammatory and Immunomodulatory Effects: Many natural alkaloids possess anti-inflammatory properties. Investigating the effect of this compound on key inflammatory pathways and cytokine production could reveal potential applications in treating autoimmune diseases or inflammatory disorders. nih.gov

Neurological Applications: The ability of sampangine derivatives to chelate metal ions like Cu2+ and potentially cross the blood-brain barrier suggests a possible role in neurodegenerative disease research, an area that remains unexplored. ebi.ac.uk

Development of Innovative Delivery Systems for this compound-Derived Compounds

The clinical success of a potent compound like this compound often hinges on its formulation and delivery. Developing innovative drug delivery systems is crucial to enhance its bioavailability, target specificity, and reduce potential toxicity. researchgate.net While specific delivery systems for this compound have not yet been extensively reported, research on other antifungal agents provides a clear roadmap.

Strategies applicable to this compound derivatives include:

Lipid-Based Nanocarriers: Solid lipid nanoparticles (SLNs) and liposomes can encapsulate hydrophobic compounds, improving their solubility and stability. This approach has been shown to improve the minimum inhibitory concentration (MIC) values for other antifungals against both susceptible and resistant Candida species. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and targeted delivery, potentially reducing the dosing frequency and systemic side effects.

Topical Formulations: For treating fungal skin infections, developing creams, gels, or ointments could provide high local concentrations of the drug while minimizing systemic absorption. innovareacademics.in

Targeted Delivery Systems: For anticancer applications, conjugating this compound derivatives to antibodies or ligands that bind to receptors overexpressed on tumor cells could significantly enhance efficacy and reduce off-target toxicity.

Sustainability and Scalability of this compound Production

This compound is a natural alkaloid isolated from the bark of plant species such as Cleistopholis patens and Duguetia hadrantha. mdpi.comresearchgate.net Reliance on natural extraction poses significant challenges for sustainability and scalability, as it can be inefficient, environmentally taxing, and subject to geographical and seasonal variability. researchgate.net

To ensure a reliable supply for extensive research and potential commercialization, future efforts must focus on alternative production methods:

Total Synthesis: The chemical synthesis of the sampangine scaffold has been achieved. clockss.orgacs.org Further optimization of these synthetic routes is essential to make them more efficient, cost-effective, and environmentally friendly, aligning with the principles of green chemistry. researchgate.net A scalable synthesis is the cornerstone for producing the quantities needed for clinical trials and eventual market supply.

Biotechnological Production: Plant tissue culture presents an attractive and sustainable alternative to harvesting from the wild. researchgate.net Establishing cell cultures of Cleistopholis patens could provide a controlled and consistent source of this compound.

Metabolic Engineering: Advances in synthetic biology could enable the transfer of the this compound biosynthetic pathway into microbial hosts like yeast or bacteria. These microorganisms can be grown in large-scale fermenters, offering a highly scalable and sustainable production platform, as has been successfully applied for other complex natural products.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. bhumipublishing.com The journey from a plant extract to a potential new medicine involves a convergence of diverse scientific disciplines.

Key areas for interdisciplinary collaboration include:

Ethnobotany and Natural Product Chemistry: Collaboration between ethnobotanists, who study the traditional use of plants, and natural product chemists is fundamental for the discovery of novel bioactive compounds like this compound. researchgate.netresearchgate.net

Medicinal Chemistry and Computational Biology: Medicinal chemists can synthesize novel analogs, while computational biologists can use AI/ML to predict their activity and guide the design process, creating a synergistic discovery cycle. ufpb.brclockss.org

Pharmacology and Toxicology: Pharmacologists are needed to characterize the biological activity and mechanism of action, while toxicologists must assess the safety profile of new derivatives.

Pharmaceutics and Materials Science: The development of innovative drug delivery systems requires the combined expertise of pharmaceutical scientists and materials scientists to design and fabricate effective nanocarriers.

Academia-Industry Partnerships: Bridging the gap between academic discovery and industrial development is crucial. bhumipublishing.com Partnerships can provide the necessary funding, resources, and expertise to navigate the complex process of drug development, from preclinical studies to clinical trials and regulatory approval.

By fostering these collaborative and interdisciplinary efforts, the scientific community can effectively address the challenges and seize the opportunities presented by this compound, paving the way for the development of a new generation of therapeutics.

Q & A

Basic Research Questions

Q. What are the established methods for isolating 3-Methoxysampangine from natural sources, and how can purity be validated?